

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid synthesis protocol

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Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

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An In-Depth Technical Guide to the Synthesis of **1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of **1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the protection of 4-pyrazoleboronic acid pinacol ester with 3,4-dihydro-2H-pyran, followed by the deprotection of the resulting pinacol ester to yield the target boronic acid.

Part 1: Synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester

The initial step involves the protection of the pyrazole nitrogen of 4-pyrazoleboronic acid pinacol ester with a tetrahydropyranyl (THP) group. This is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran.

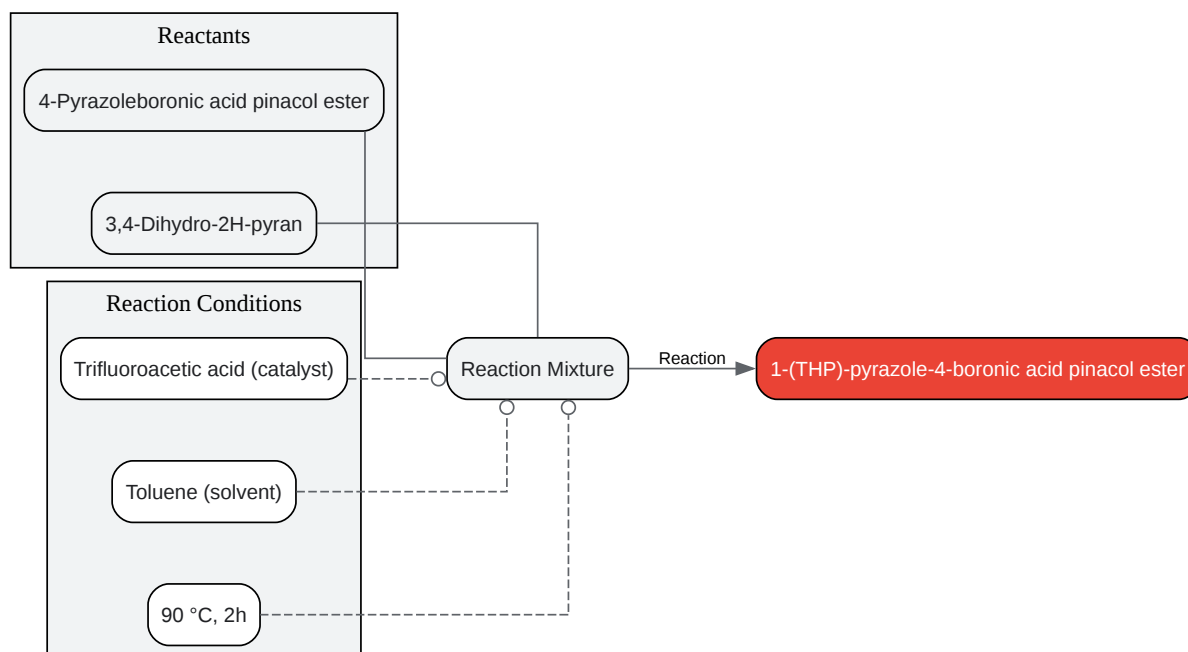
Experimental Protocol

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol) are added.[1] The reaction mixture is then heated to 90 °C and maintained at this temperature for 2 hours.[1] After the reaction is complete, it is cooled to room temperature. The mixture is then partitioned between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The aqueous layer is further extracted with ethyl acetate (100 mL). The organic layers are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous sodium sulfate.[1] After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a gradient of 10% to 50% ethyl acetate in petroleum ether, to yield the final product as a white solid.[1]

Quantitative Data

Reagent/Product	Molecular Formula	Amount (g)	Moles (mmol)	Volume (mL)	Other
4-Pyrazoleboronic acid pinacol ester	C ₉ H ₁₅ BN ₂ O ₂	10.0	51.5	-	Starting Material
3,4-Dihydro-2H-pyran	C ₅ H ₈ O	5.6	67	-	Reagent
Trifluoroacetic acid	C ₂ HF ₃ O ₂	1.17	10.3	-	Catalyst
Toluene	C ₇ H ₈	-	-	200	Solvent
1-(2-Tetrahydropyran-5-yl)-1H-pyrazole-4-boronic acid pinacol ester	C ₁₄ H ₂₃ BN ₂ O ₃	13.4	48.2	-	Product (94% Yield)[1]

Synthesis Workflow: Pinacol Ester Formation



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Caption: Synthesis of the THP-protected pyrazole boronic acid pinacol ester.

Part 2: Deprotection to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic conditions.

Experimental Protocol

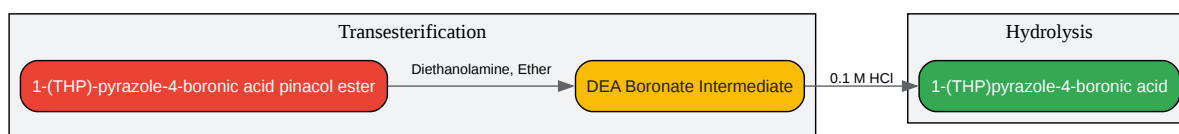
The 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester is dissolved in a suitable solvent such as ether. Diethanolamine is added to the solution to form the corresponding

diethanolamine boronate salt, which precipitates and can be isolated by filtration. This intermediate is then treated with an aqueous acid solution (e.g., 0.1 M HCl) for a short period (e.g., 20 minutes) to hydrolyze the boronate and yield the final **1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid**. The product can then be extracted into an organic solvent and isolated after removal of the solvent.

Quantitative Data (Illustrative)

Reagent/Product	Molecular Formula	Amount (g)	Moles (mmol)	Volume (mL)	Other
1-(THP)-pyrazole-4-boronic acid pinacol ester	C ₁₄ H ₂₃ BN ₂ O ₃	1.0	3.59	-	Starting Material
Diethanolamine	C ₄ H ₁₁ NO ₂	0.38	3.59	-	Reagent
0.1 M HCl	HCl	-	-	As needed	Reagent
1-(THP)pyrazole-4-boronic acid	C ₈ H ₁₃ BN ₂ O ₃	-	-	-	Product

Synthesis Workflow: Deprotection to Boronic Acid



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Caption: Deprotection of the pinacol ester to the final boronic acid.

Alternative Synthesis Route: Lithiation-Borylation

An alternative approach to the synthesis of pyrazole boronic acids involves the regioselective lithiation of a protected pyrazole, followed by borylation. For instance, a 1-substituted pyrazole can be treated with a strong base like n-butyllithium at low temperatures (-78 °C) to deprotonate the 5-position. Subsequent quenching with a borate ester, such as triisopropyl borate, followed by acidic workup, can yield the corresponding pyrazole-5-boronic acid. While this method typically yields the 5-substituted isomer, modifications to the starting materials and reaction conditions could potentially be employed to favor the formation of the 4-boronic acid derivative. This route may be advantageous when the desired substitution pattern is not readily accessible through other means.

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References

- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
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